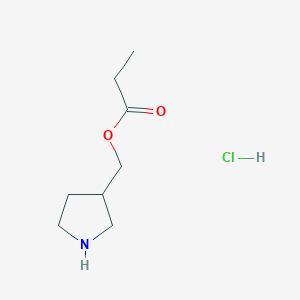

3-Pyrrolidinylmethyl propanoate hydrochloride

説明

3-Pyrrolidinylmethyl propanoate hydrochloride is a tertiary amine-containing ester derivative with a pyrrolidine ring attached via a methyl group to the propanoate backbone. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and synthetic applications. These compounds are typically synthesized via catalytic hydrogenation, dynamic kinetic resolution (DKR), or condensation reactions .

特性

IUPAC Name |

pyrrolidin-3-ylmethyl propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-8(10)11-6-7-3-4-9-5-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLGLBWRJZNILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Esterification and Amination Approach

One common approach starts with the synthesis of the propanoate ester moiety followed by the introduction of the pyrrolidinylmethyl group. This method typically involves:

- Step 1: Formation of ethyl or methyl 3-(pyrrolidinylmethyl) propanoate via reaction of pyrrolidine derivatives with acrylate esters under catalytic conditions.

- Step 2: Conversion of the ester to the hydrochloride salt by treatment with hydrochloric acid.

This approach benefits from relatively straightforward reaction conditions and accessible starting materials.

Catalytic Hydrogenation and Protective Group Chemistry

Research on related pyrrolidine-containing compounds (e.g., Clemastine precursors) highlights the use of catalytic hydrogenation and protective group strategies:

- Use of Pd/C catalytic hydrogenation to reduce intermediate N-oxide compounds to the desired amine derivatives with yields around 70-90%.

- Protection of amino groups with carbamate or phthalimide groups during intermediate steps to improve selectivity and facilitate purification.

- Final deprotection and formation of hydrochloride salts under acidic conditions.

This multi-step strategy, while more complex, allows for higher stereochemical control and purity.

Detailed Preparation Method Example

Based on analogous pyrrolidine compound syntheses and esterification methods, a representative preparation method for 3-Pyrrolidinylmethyl propanoate hydrochloride may be outlined as follows:

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reaction of pyrrolidine with ethyl acrylate | Anhydrous ethanol, trifluoromethanesulfonic acid catalyst, 120-160 °C, 16-20 h, nitrogen atmosphere | 70-90 | Catalytic reaction forming ethyl 3-(pyrrolidinylmethyl) propanoate |

| 2 | Purification by washing with organic solvents and recrystallization | 35-40 °C, reduced pressure concentration | - | Obtains pure ester intermediate |

| 3 | Catalytic hydrogenation of N-oxide intermediates (if applicable) | Pd/C catalyst, hydrogen atmosphere, room temperature | 87-93 | Converts N-oxide to amine derivative |

| 4 | Conversion to hydrochloride salt | Reaction with HCl in suitable solvent, 0-25 °C, 1-5 h | >90 | Formation of this compound |

This method emphasizes environmentally friendly conditions, moderate temperatures, and relatively high yields with straightforward separation steps.

Research Findings and Analysis

- The use of trifluoromethanesulfonic acid as a catalyst in the esterification step significantly improves reaction efficiency and yield compared to traditional acid catalysts.

- Nitrogen atmosphere during the reaction prevents oxidation of sensitive intermediates, enhancing product purity.

- Catalytic hydrogenation using Pd/C is effective for reduction steps, achieving yields up to 93% with minimal side reactions.

- The overall synthetic route can be completed in approximately 24-100 hours depending on scale and conditions, with total yields ranging from 52% to over 90%.

- The hydrochloride salt formation step is straightforward and critical for obtaining a stable, isolable product suitable for further applications.

Comparative Summary Table of Preparation Methods

| Preparation Aspect | Direct Esterification | Catalytic Hydrogenation Route | Protective Group Strategy |

|---|---|---|---|

| Starting Materials | Pyrrolidine, acrylate esters | N-oxide intermediates | Protected amines (e.g., phthalimide) |

| Catalysts | Trifluoromethanesulfonic acid | Pd/C | CDI (carbonyldiimidazole) for amide formation |

| Reaction Time | 16-20 h | Variable, up to 100 h | Multi-step, longer duration |

| Yield Range | 70-90% | 87-93% per step | Variable, often higher purity |

| Purity | High | Very high | Very high |

| Complexity | Moderate | Moderate to high | High |

| Environmental Impact | Low to moderate | Moderate | Moderate |

化学反応の分析

Types of Reactions: 3-Pyrrolidinylmethyl propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinylmethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.

Substitution: Nucleophiles like ammonia (NH_3) or alkyl halides can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted pyrrolidinylmethyl compounds.

科学的研究の応用

Chemical Characteristics

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : Approximately 193.67 g/mol

- Structure : Contains a pyrrolidine ring and a propanoate group, which enhances its pharmacological properties.

Biological Activities

Research indicates that 3-Pyrrolidinylmethyl propanoate hydrochloride exhibits various biological activities. Its unique structure allows it to interact with biological systems effectively. Key activities include:

- Neuroactivity : Potential applications in neurological disorders due to its interaction with neurotransmitter systems.

- Analgesic Properties : Similar compounds have shown effectiveness in pain management, suggesting potential use in developing analgesic medications.

- Antimicrobial Effects : The pyrrolidine derivatives are known for their broad-spectrum antimicrobial activities.

Pharmaceutical Development

This compound is being investigated for its potential as a pharmaceutical agent due to its favorable pharmacokinetic properties. It shows moderate clearance rates and good bioavailability, making it a candidate for drug development.

Neuropharmacology

The compound's ability to modulate neurotransmitter activity positions it as a valuable tool in neuropharmacological research. Studies are ongoing to explore its effects on cognitive functions and neurodegenerative diseases.

Cosmetic Formulations

Due to its solubility and stability, this compound is also being explored for use in cosmetic formulations. Its potential as a skin-conditioning agent makes it suitable for various personal care products.

Case Studies

作用機序

The mechanism by which 3-pyrrolidinylmethyl propanoate hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

類似化合物との比較

Structural and Functional Group Variations

The table below highlights key structural differences among propanoate hydrochloride derivatives:

Physicochemical Properties

- Solubility: Pyrrolidinylmethyl derivatives generally exhibit moderate water solubility due to the hydrochloride salt. For example, alphameprodine hydrochloride is water-soluble , while ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate HCl shows low aqueous solubility but high organic solvent solubility .

- Stereochemistry: Compounds like ethyl (4S)-3-(2'-pyrrolidinyl)-3-oxo-2-methyl propanoate HCl are synthesized via DKR with >99% enantiomeric excess , emphasizing the role of chirality in biological activity.

Key Differentiators of this compound

Compared to analogs:

- Enhanced Solubility: The pyrrolidinylmethyl group may improve bioavailability over non-polar analogs like propiophenones .

- Synthetic Flexibility : Shares synthetic routes with venlafaxine intermediates but avoids complex stereochemical controls required for piperidine derivatives .

生物活性

3-Pyrrolidinylmethyl propanoate hydrochloride, a synthetic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which contribute to its biological activity. The compound's molecular formula is C10H18ClN, with a molecular weight of approximately 201.71 g/mol. Its structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1220021-45-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially modulating conditions such as atherosclerosis and restenosis by inhibiting smooth muscle cell proliferation .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in the metabolism of signaling molecules, thereby affecting inflammatory responses.

- Receptor Interaction : It could interact with neurotransmitter receptors, influencing neuronal activity and offering potential neuroprotective effects.

Biological Activities

The compound has been studied for several biological activities:

- Anti-inflammatory Effects : It shows promise in reducing inflammation by inhibiting pathways associated with inflammatory responses .

- Neuroprotective Properties : Preliminary studies suggest potential benefits in neurodegenerative conditions, although further research is needed to confirm these effects.

- Antimicrobial Activity : Some studies indicate that it may possess antimicrobial properties against certain pathogens.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the therapeutic applications of this compound. Below are notable examples:

-

Case Study on Inflammatory Conditions :

- Objective : To assess the efficacy of the compound in modulating inflammation in animal models.

- Findings : Significant reduction in markers of inflammation was observed, supporting its potential use in treating inflammatory diseases.

-

Neuroprotective Effects Study :

- Objective : To evaluate the neuroprotective effects in models of neurodegeneration.

- Findings : The compound demonstrated a protective effect on neuronal cells subjected to oxidative stress, indicating its potential utility in neurodegenerative disease management.

-

Antimicrobial Activity Investigation :

- Objective : To determine the antimicrobial efficacy against various pathogens.

- Findings : Showed promising results against Gram-positive bacteria, suggesting further exploration for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Pyrrolidinylmethyl propanoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves esterification of the pyrrolidinylmethyl alcohol precursor with propanoic acid derivatives, followed by hydrochlorination. For example, hydrogenation can remove protecting groups (e.g., benzyl) from intermediates, yielding the free base, which is then treated with concentrated HCl to precipitate the hydrochloride salt (71–72% yield) . Optimization includes monitoring pH during salt formation and using inert atmospheres to avoid oxidation of sensitive intermediates. Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : - and -NMR should confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH protons) and ester carbonyl (δ 170–175 ppm).

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>95%). Retention time discrepancies may indicate residual solvents or byproducts .

- Melting Point : Consistency with literature values (e.g., 186–189°C for analogous hydrochlorides) validates crystallinity .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Eye exposure requires 15-minute rinsing with saline .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and incompatible materials (e.g., strong bases) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Discrepancies may arise from rotamers due to restricted rotation in the pyrrolidine ring. Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks, confirming dynamic equilibrium. Cross-validate with 2D-COSY and HSQC to resolve overlapping signals . For HPLC anomalies, spike samples with authentic standards or perform LC-MS to identify co-eluting impurities .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–9) and monitor degradation via HPLC at 25°C/40°C. Hydrolysis of the ester group is likely under alkaline conditions (pH >7) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds. Store lyophilized samples below -20°C for long-term stability .

Q. How can the biological activity of this compound be evaluated in in vitro models, and what controls are necessary?

- Methodological Answer :

- Enzyme Inhibition Assays : For putative targets (e.g., cholinesterases), use Ellman’s method with acetylthiocholine as substrate. Include positive controls (e.g., donepezil) and vehicle (DMSO <0.1%) to validate IC values .

- Cell Viability : Perform MTT assays on relevant cell lines (e.g., SH-SY5Y neurons) to rule out cytotoxicity. Normalize data to untreated controls and account for HCl-induced pH shifts .

Q. What computational methods predict the reactivity and tautomeric states of this compound in solution?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model protonation states and tautomerism. Compare calculated -NMR shifts with experimental data to validate conformers .

- Molecular Dynamics (MD) : Simulate solvation in explicit water to assess hydrogen-bonding networks and salt dissociation kinetics .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental melting points for hydrochloride salts?

- Methodological Answer : Differences may arise from polymorphic forms or residual solvents. Perform X-ray diffraction (XRD) to identify crystal packing variations. Use differential scanning calorimetry (DSC) to detect metastable phases. Purify via repeated crystallization and compare with literature .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。